N1-(1-benzylpyrrolidin-3-yl)-N1-isopropylethane-1,2-diamine
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Overview
Description
N1-(1-benzylpyrrolidin-3-yl)-N1-isopropylethane-1,2-diamine: is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of a pyrrolidine ring, along with an isopropyl group and an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(1-benzylpyrrolidin-3-yl)-N1-isopropylethane-1,2-diamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors such as 3-chloropropylamine and aromatic aldehydes.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where the nitrogen atom of the pyrrolidine ring attacks a benzyl halide.
Attachment of the Isopropyl Group and Ethane-1,2-diamine Moiety: The final step involves the reaction of the intermediate compound with isopropylamine and ethane-1,2-diamine under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound’s structure allows for potential modifications to develop new pharmaceuticals with desired therapeutic properties.
Industry:
Mechanism of Action
The mechanism of action of N1-(1-benzylpyrrolidin-3-yl)-N1-isopropylethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved . The specific pathways and molecular targets depend on the context of its application, whether in biological systems or chemical reactions .
Comparison with Similar Compounds
- N1-(1-benzylpyrrolidin-3-yl)-N1-methylethane-1,2-diamine
- N1-(1-benzylpyrrolidin-3-yl)-N1-ethylethane-1,2-diamine
- N1-(1-benzylpyrrolidin-3-yl)-N1-cyclopropylethane-1,2-diamine
Comparison:
- Structural Differences: The primary difference lies in the substituents attached to the nitrogen atoms. While N1-(1-benzylpyrrolidin-3-yl)-N1-isopropylethane-1,2-diamine has an isopropyl group, the similar compounds have methyl, ethyl, or cyclopropyl groups .
- Chemical Properties: These structural differences can lead to variations in chemical reactivity, solubility, and stability .
- Applications: The unique combination of substituents in this compound may confer specific advantages in certain applications, such as enhanced binding affinity to molecular targets or improved catalytic activity .
Properties
IUPAC Name |
N'-(1-benzylpyrrolidin-3-yl)-N'-propan-2-ylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3/c1-14(2)19(11-9-17)16-8-10-18(13-16)12-15-6-4-3-5-7-15/h3-7,14,16H,8-13,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOUQMHKGQKVRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)C1CCN(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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